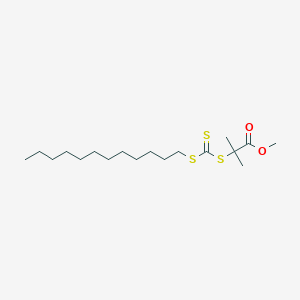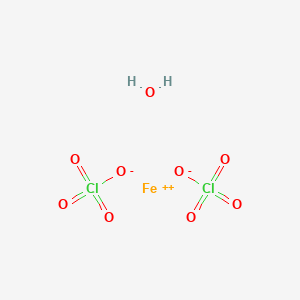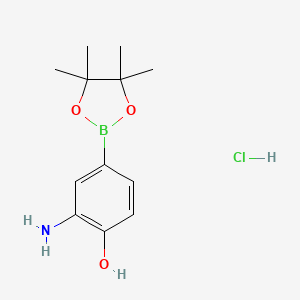
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride (AHPBPEH) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry. AHPBPEH has been used in a variety of synthetic reactions, including the synthesis of complex natural products, the synthesis of pharmaceuticals, and the synthesis of polymers. AHPBPEH is also used in the synthesis of a wide range of other compounds, including polymers, surfactants, and catalysts. In addition, AHPBPEH is used in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-cancer agents.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride involves the protection of the hydroxyl group, followed by the coupling of the protected phenol with the boronic acid derivative. The final step involves the deprotection of the hydroxyl group and the conversion of the boronic acid to the hydrochloride salt.
Starting Materials
4-hydroxyphenol, Pinacol, Boron trifluoride diethyl etherate, Ammonium chloride, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Methanol, Acetone
Reaction
Protection of the hydroxyl group of 4-hydroxyphenol with Pinacol in the presence of Boron trifluoride diethyl etherate to form 4-(Pinacoloxymethyl)phenol, Coupling of 4-(Pinacoloxymethyl)phenol with 2-Amino-4-bromophenylboronic acid in the presence of Palladium(II) acetate and Triphenylphosphine to form 2-Amino-4-(4-(Pinacoloxymethyl)phenoxy)phenylboronic acid, Deprotection of the hydroxyl group of 4-(Pinacoloxymethyl)phenoxy)phenylboronic acid with Ammonium chloride in the presence of Sodium hydroxide to form 2-Amino-4-hydroxyphenylboronic acid, Conversion of 2-Amino-4-hydroxyphenylboronic acid to the hydrochloride salt with Hydrochloric acid in the presence of Methanol and Acetone to form 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride
Mécanisme D'action
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride is an organic compound that is used in a variety of synthetic reactions. The mechanism of action of 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride is dependent on the reaction it is being used in. For example, in the Pd-catalyzed cross-coupling of arylboronic acids and aryl halides, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride acts as a ligand for the palladium catalyst, allowing the reaction to proceed. In the Suzuki-Miyaura cross-coupling of arylboronic acids and aryl halides, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride acts as a nucleophile, reacting with the aryl halide to form the desired product.
Effets Biochimiques Et Physiologiques
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively. 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been found to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and other compounds. In addition, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been found to have no adverse effects on human or animal health when used in the synthesis of biologically active compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has a variety of advantages for use in laboratory experiments. 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride is non-toxic and non-irritating, making it safe to use in a variety of experiments. In addition, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride is only stable in an alkaline environment, and must be stored in a cool, dry place.
Orientations Futures
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been used in a variety of scientific research applications, and its potential applications are continually being explored. Possible future directions for 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride include the synthesis of novel compounds, the development of new catalysts, the development of new pharmaceuticals, the development of new polymers, and the development of new biologically active compounds. In addition, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride may be used in the synthesis of new materials, such as nanomaterials and biomaterials.
Applications De Recherche Scientifique
2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been used in a variety of scientific research applications, including the synthesis of complex natural products, the synthesis of pharmaceuticals, and the synthesis of polymers. In addition, 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has been used in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-cancer agents. 2-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride has also been used in the synthesis of a variety of other compounds, including polymers, surfactants, and catalysts.
Propriétés
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUFDNLTCCDFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

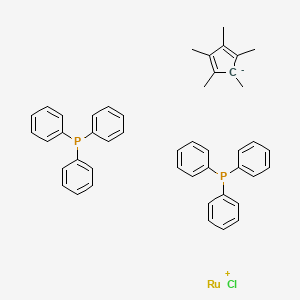
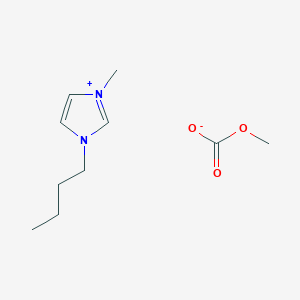
![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
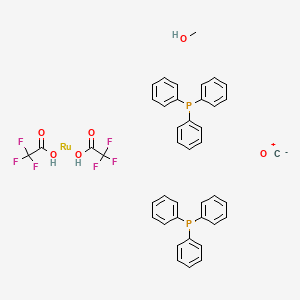
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
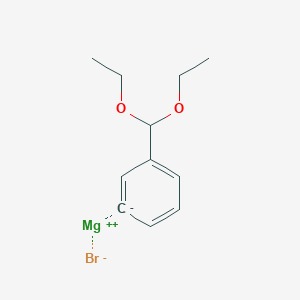
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
